molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B1669610 Cresol CAS No. 1319-77-3

Cresol

Cat. No. B1669610
CAS RN: 1319-77-3
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Description

Cresols are a group of aromatic organic compounds that are categorized as methyl phenols . They are either natural or manufactured and are widely occurring phenols . Cresols commonly occur as either solids or liquids because their melting points are generally close to room temperature . They have an odor characteristic to that of other simple phenols, reminiscent to some of a “coal tar” smell .


Synthesis Analysis

Cresols are extracted from coal tar or produced by hydrolysis of chlorotoluenes or the related sulfonates . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Temperatures above 300 °C are typical . Anisole converts to cresols under these conditions . A recent study has demonstrated that cresol can be directionally produced using cellulose .


Molecular Structure Analysis

In its chemical structure, a molecule of cresol has a methyl group substituted onto the ring of phenol . There are three forms (isomers) of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol) .


Chemical Reactions Analysis

Cresols react as weak organic acids . They are much weaker as acids than common carboxylic acids . These materials are incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and inorganic sulfides . A recent study has shown that cresols can be alkylated with tert-butyl alcohol .


Physical And Chemical Properties Analysis

Cresols are either colorless or light yellow liquid that has a strong, unpleasant odor . They have a molecular weight of 108.14 . The physical state, melting point, boiling point, and density vary depending on the isomer .

Scientific Research Applications

1. Extraction and Separation Processes

Subheading Utilization in Chemical Extraction

Cresol is primarily separated from coal tar, and research has focused on enhancing this process. A study by Li et al. (2020) highlighted the use of an imidazolium-based ionic liquid for the efficient extraction of cresol, achieving up to 98.25% efficiency. This method leverages the strong hydrogen bonding interaction between cresol and the ionic liquid, offering a promising approach for cresol separation in industrial applications.

2. Analytical and Environmental Chemistry

Subheading Application in Capillary Electrophoresis and Environmental Analysis

Cresol is used in capillary electrophoresis for the separation of its isomers, as demonstrated by Masselter, Zemann, & Bobleter (1993). This method benefits from the fast migration of cresol towards the anode and is significant for environmental analysis and quality control in industries utilizing cresols. Additionally, Mardones, Ríos, & Valcárcel (2000) developed an automatic online system coupling supercritical fluid extraction and capillary electrophoresis for the efficient determination of cresols in environmental samples.

3. Biological and Medical Research

Subheading Cresol in Biomedical Studies

Cresol's interaction with biological systems has been a subject of study. For instance, Chang et al. (2014) investigated how p-cresol affects reactive oxygen species generation, cell cycle arrest, and cytotoxicity in endothelial and mononuclear cells. This research is crucial for understanding cresol's impact on human health, particularly in conditions like uremia.

4. Industrial and Material Science Applications

Subheading Cresol in Material Science

In the realm of material science, cresol serves as a prototype molecule for understanding intermolecular interactions. A study by Zheng et al. (2018) explored the unique UV/Vis absorption spectra of o-cresol in aromatic solvents, providing insights into the π-complexation and conformations of cresol in different solvents.

Safety And Hazards

Cresols are corrosive substances . Inhalation of high levels of cresols for a short time results in irritation of the eyes, nose, and throat . They can be very harmful if breathed, ingested, or applied to the skin at very high levels .

Future Directions

A recent study suggests that aerobic granulation technology could be a sustainable bioremediation method for wastewater treatment and can replace the activated sludge for the removal of toxic pollutants like cresols . The outcomes of this study may provide valuable insights for future directions to design activated carbon with improved performance towards cresol adsorption .

properties

IUPAC Name

2-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
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InChI Key

QWVGKYWNOKOFNN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1O
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Molecular Formula

C7H8O, Array
Record name O-CRESOL
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Related CAS

25134-02-5, Array
Record name Phenol, 2-methyl-, homopolymer
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Record name Orthocresol [NF]
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DSSTOX Substance ID

DTXSID8021808
Record name o-Cresol
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Molecular Weight

108.14 g/mol
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Physical Description

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.]
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Boiling Point

376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F
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Flash Point

177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2%
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Density

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05
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Vapor Density

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg
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Product Name

o-Cresol

Color/Form

Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals

CAS RN

95-48-7
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Melting Point

88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F
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Synthesis routes and methods I

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Synthesis routes and methods II

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Synthesis routes and methods III

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The resinous or gelous materials which were formed from phenol, hydroquinone, or p-benzoquinone by the reactions in Example 1 described above were practically insoluble not only in hot water but also in solvents such as acetone, benzene, xylene, chloroform, and pyridine, and were insoluble in molten maleic anhydride at 150° C. Incidentally, the resinous or gelatinous materials which were formed from cresol or xylenol were insoluble in hot water, but soluble in solvents such as acetone. These resinous or gelous materials showed considerable adhesiveness, and it may be readily presumed that once resinous materials are formed in and deposited on the apparatus, they will cause to bring scales by a rapid formation of fumaric acid and will result cloggings of apparatuses and pipes.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cresol
Reactant of Route 2
Cresol
Reactant of Route 3
Cresol
Reactant of Route 4
Cresol
Reactant of Route 5
Cresol
Reactant of Route 6
Cresol

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